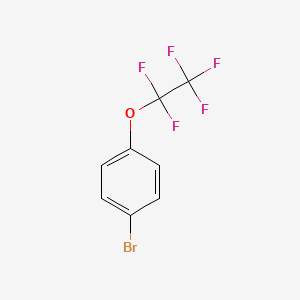

1-Bromo-4-(perfluoroethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNSROFPLXZBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073562 | |

| Record name | 1-Bromo-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56425-85-5 | |

| Record name | Benzene, 1-bromo-4-(pentafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(pentafluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(perfluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-Bromo-4-(perfluoroethoxy)benzene (CAS No. 56425-85-5). This compound, also known as 1-bromo-4-(pentafluoroethoxy)benzene, is a valuable fluorinated building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine atom and a strongly electron-withdrawing perfluoroethoxy group, make it a versatile substrate for constructing complex molecules. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and application in areas such as medicinal chemistry and agrochemical synthesis. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of Fluorinated Aryl Halides

The incorporation of fluorine into organic molecules is a widely employed strategy in the design of pharmaceuticals and agrochemicals to enhance metabolic stability, bioavailability, and binding affinity.[1] this compound belongs to a class of compounds that combines a reactive handle for cross-coupling reactions—the bromo group—with a lipophilic and strongly electron-withdrawing perfluoroethoxy moiety. This combination makes it a highly sought-after intermediate for introducing the -OCF₂CF₃ group into target molecules, thereby modulating their physicochemical and biological properties. This guide will delve into the core characteristics of this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its successful application in synthesis.

Physical and Chemical Identity

The key identifiers and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 56425-85-5 | [2] |

| Molecular Formula | C₈H₄BrF₅O | [2] |

| Molecular Weight | 291.01 g/mol | [2] |

| IUPAC Name | 1-bromo-4-(1,1,2,2,2-pentafluoroethoxy)benzene | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 186 °C | [3] |

| Density | 1.677 g/cm³ | [3] |

| Flash Point | 83 °C | [3] |

| XLogP3-AA | 4.5 | [2] |

Spectroscopic Profile

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar compounds, such as 1-bromo-4-fluorobenzene and 1-bromo-4-(trifluoromethoxy)benzene.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing a characteristic AA'BB' system for the para-substituted benzene ring. The electron-withdrawing nature of the perfluoroethoxy group will deshield the aromatic protons relative to bromobenzene.

-

δ ~7.6-7.5 ppm (d, 2H): Protons ortho to the bromine atom.

-

δ ~7.1-7.0 ppm (d, 2H): Protons ortho to the perfluoroethoxy group.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reflect the substitution pattern and the electronic effects of the substituents. Key predicted shifts include:

-

δ ~158-156 ppm: Carbon attached to the oxygen of the perfluoroethoxy group.

-

δ ~133-132 ppm: Carbons ortho to the bromine atom.

-

δ ~123-121 ppm: Carbons ortho to the perfluoroethoxy group.

-

δ ~119-117 ppm: Carbon attached to the bromine atom.

-

The carbons of the perfluoroethoxy group will show complex splitting due to C-F coupling.

2.2.3. ¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum is a key identifier for this compound. The chemical shifts are typically referenced to CFCl₃.[4]

-

δ ~-82 to -86 ppm (t): -CF₃ group.

-

δ ~-90 to -94 ppm (q): -OCF₂- group. The multiplicity will arise from the coupling between the two fluorine environments.

2.2.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions characteristic of the aromatic ring and the C-F and C-O bonds.

-

~1590-1480 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250-1050 cm⁻¹: Strong C-O and C-F stretching vibrations.

-

~830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

2.2.5. Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]

-

m/z ~290/292: Molecular ion [M]⁺ and [M+2]⁺.

-

m/z ~211: Fragment corresponding to the loss of a bromine radical [M-Br]⁺.

-

m/z ~145: Fragment corresponding to the loss of the perfluoroethoxy radical [M-OCF₂CF₃]⁺.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the O-alkylation of 4-bromophenol with a suitable pentafluoroethylating agent. A detailed experimental protocol based on a reported procedure is provided below.[3]

Synthetic Workflow

The overall synthetic strategy involves the reaction of a phenoxide with an electrophilic source of the pentafluoroethyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: O-Pentafluoroethylation of 4-Bromophenol

This protocol describes the synthesis from 4-bromophenol and an in situ generated pentafluoroethylating agent from trifluoroethanol.[3]

Materials:

-

Trifluoroethanol

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoromethanesulfonic anhydride

-

4-Bromophenol

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

1N Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Pentafluoroethylating Agent (in situ): a. To a stirred solution of trifluoroethanol (1 equivalent) in anhydrous DCM, add DIPEA (2.7 equivalents) at room temperature. b. Cool the reaction mixture to -78 °C. c. At -78 °C, add trifluoromethanesulfonic anhydride (1.2 equivalents) to the reaction mixture. d. Stir for 30 minutes, then slowly warm the mixture to -30 °C and continue stirring for another 30 minutes. The resulting solution contains the active pentafluoroethylating agent.

-

O-Alkylation Reaction: a. In a separate flask, prepare a stirred solution of 4-bromophenol (1 equivalent) and cesium carbonate (2 equivalents) in DMF. b. To this mixture, add the DCM solution containing the pentafluoroethylating agent from step 1 at room temperature. c. Stir the mixture for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: a. Upon completion, dilute the reaction mixture with deionized water and extract with DCM (2 x volume). b. Combine the organic layers and wash sequentially with 1N HCl and deionized water. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbon-bromine bond, which serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-withdrawing perfluoroethoxy group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle of cross-coupling reactions.[6] This makes this compound an excellent substrate for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

Caption: Key cross-coupling reactions of this compound.

4.1.1. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds between this compound and various organoboron compounds. It is widely used in the synthesis of complex biaryl structures found in many pharmaceutical agents.[7]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography.

Applications in Drug Discovery and Agrochemicals

The perfluoroethoxy group is known to enhance lipophilicity and metabolic stability, making it a desirable feature in bioactive molecules.[1] this compound serves as a key building block for introducing this moiety.

-

Medicinal Chemistry: It can be used in the synthesis of novel kinase inhibitors, GPCR antagonists, and other therapeutic agents where the perfluoroethoxy group can occupy hydrophobic pockets in target proteins and block metabolic degradation pathways.[6]

-

Agrochemicals: The incorporation of the perfluoroethoxy group can lead to the development of more potent and persistent herbicides, fungicides, and insecticides.[1]

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

GHS Hazard Classification

This compound is classified with the following hazards:[2]

-

H227: Combustible liquid

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a strategically important building block for modern chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable route for the introduction of the valuable perfluoroethoxy group. This guide has outlined its core properties, a detailed synthetic protocol, and its key applications, providing researchers with the foundational knowledge required to effectively and safely utilize this versatile reagent in their synthetic endeavors. The continued exploration of this and other fluorinated intermediates will undoubtedly fuel further innovation in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-4-(pentafluoroethoxy)benzene | C8H4BrF5O | CID 91853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-bromo-4-(pentafluoroethoxy)- CAS#: 56425-85-5 [m.chemicalbook.com]

- 4. colorado.edu [colorado.edu]

- 5. google.com [google.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Bromo-4-(perfluoroethoxy)benzene: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-bromo-4-(perfluoroethoxy)benzene, a key fluorinated aromatic compound. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, applications, and safety protocols. The inclusion of the perfluoroethoxy group offers unique electronic properties and metabolic stability, making this molecule a valuable building block in the design of novel pharmaceuticals, agrochemicals, and advanced materials.

Core Chemical Identity and Properties

1.1. Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for this compound is 1-bromo-4-(1,1,2,2,2-pentafluoroethoxy)benzene . The term "perfluoroethoxy" indicates that all hydrogen atoms on the ethoxy substituent have been replaced by fluorine atoms.

Caption: Chemical structure of this compound.

1.2. Key Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound and its close analog, 1-bromo-4-(trifluoromethoxy)benzene, are presented in the table below. The properties of the trifluoromethoxy analog are included for comparative purposes, as they often provide a reasonable estimate for the perfluoroethoxy compound.

| Property | This compound | 1-Bromo-4-(trifluoromethoxy)benzene (for comparison) |

| CAS Number | 56425-85-5 | 407-14-7[1][2] |

| Molecular Formula | C₈H₄BrF₅O | C₇H₄BrF₃O[1][2] |

| Molecular Weight | 291.01 g/mol | 241.01 g/mol [1][2] |

| Appearance | Liquid[1] | |

| Boiling Point | 80 °C at 50 mmHg[1] | |

| Density | 1.622 g/mL at 25 °C[1] | |

| Solubility | 11.7 mg/L[3] | |

| Refractive Index | n20/D 1.461[1] |

Synthesis and Characterization

2.1. Synthetic Pathways

The synthesis of this compound is not as widely documented as that of its trifluoromethoxy analog. However, established organic synthesis methodologies for similar compounds can be applied. A common strategy involves the electrophilic bromination of a perfluoroethoxylated benzene precursor.

A plausible synthetic route would be the bromination of 4-(perfluoroethoxy)benzene. The perfluoroethoxy group is deactivating yet directs electrophilic substitution to the ortho and para positions. Due to steric hindrance at the ortho positions, the bromination is expected to occur preferentially at the para position.

2.1.1. Representative Experimental Protocol for Electrophilic Bromination

The following is a generalized protocol based on the synthesis of similar compounds and should be optimized for the specific substrate.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-(perfluoroethoxy)benzene in a suitable solvent (e.g., acetonitrile or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominating agent (e.g., N-bromosuccinimide or elemental bromine) portion-wise.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. If elemental bromine was used, the excess can be quenched by washing with a saturated aqueous solution of sodium thiosulfate. The organic layer is then washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

2.2. Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly downfield. The carbons of the perfluoroethoxy group will also be visible, with their chemical shifts influenced by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing the perfluoroethoxy group and will show characteristic signals with coupling patterns.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Br, C-O, C-F, and aromatic C-H bonds.

Reactivity and Applications in Synthesis

3.1. Reactivity Profile

The reactivity of this compound is dominated by the presence of the bromine atom on the aromatic ring, making it a versatile substrate for a variety of cross-coupling reactions. The carbon-bromine bond can be readily activated by transition metal catalysts, particularly palladium complexes, to form new carbon-carbon and carbon-heteroatom bonds.

The perfluoroethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the C-Br bond. This electron-withdrawing nature can make the oxidative addition step in palladium-catalyzed cross-coupling reactions more favorable compared to electron-rich aryl bromides.

3.2. Utility in Cross-Coupling Reactions

This compound is an excellent candidate for several widely used palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Caption: Cross-coupling reactions involving this compound.

3.3. Applications in Drug Discovery and Materials Science

The incorporation of fluorinated motifs, such as the perfluoroethoxy group, is a well-established strategy in medicinal chemistry and materials science to enhance key properties.[4]

-

Pharmaceuticals: The perfluoroethoxy group can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[4] this compound serves as a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs).

-

Agrochemicals: In a similar vein to pharmaceuticals, the introduction of the perfluoroethoxy group can enhance the potency and environmental persistence of pesticides and herbicides.[4]

-

Materials Science: Polymers and other materials incorporating the perfluoroethoxy group often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.[4] This makes them suitable for applications in electronics and other high-performance materials.

Safety, Handling, and Disposal

4.1. Hazard Identification

This compound is classified as a hazardous substance. Based on the data for the closely related 1-bromo-4-(trifluoromethoxy)benzene, the following GHS classifications are expected:

-

Flammable liquid and vapor.

-

Causes skin irritation. [5]

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

4.2. Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

4.3. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow it to enter drains or waterways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. Its unique combination of a reactive bromine handle and a property-enhancing perfluoroethoxy group makes it a highly attractive intermediate for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

Introduction: Unveiling a Key Fluorinated Building Block

An In-Depth Technical Guide to 1-Bromo-4-(perfluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, fluorinated compounds have emerged as indispensable tools for the design of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of fluorine atoms or fluoroalkyl groups into organic molecules can profoundly influence their physicochemical and biological properties. This compound, a halogenated aromatic compound, represents a significant building block in this domain. Its structure, featuring a reactive bromine atom and a stable, lipophilic perfluoroethoxy group, offers a versatile platform for molecular elaboration.

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, applications, and safety considerations. The insights presented herein are intended to empower researchers and drug development professionals to effectively leverage this compound in their synthetic endeavors.

CAS Number: 56425-85-5[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H4BrF5O | PubChem[1] |

| Molecular Weight | 291.01 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-4-(1,1,2,2,2-pentafluoroethoxy)benzene | PubChem[1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| XLogP3-AA | 4.5 | PubChem[1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the electrophilic bromination of a perfluoroethoxylated benzene precursor. This approach leverages the directing effects of the perfluoroethoxy group on the aromatic ring.

Experimental Protocol: Electrophilic Bromination of 4-(Perfluoroethoxy)benzene

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

4-(Perfluoroethoxy)benzene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-(perfluoroethoxy)benzene in DMF, add N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ease of handling and its ability to provide a controlled source of electrophilic bromine, minimizing over-bromination.

-

Dimethylformamide (DMF): DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the electrophilic aromatic substitution reaction.

-

Aqueous Workup: The sequential washing steps are crucial for removing unreacted reagents, by-products, and the solvent, ensuring the isolation of a pure product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research, particularly in drug discovery and materials science.

A Versatile Intermediate in Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[2] These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures from simpler building blocks.

Enhancing Pharmacokinetic Properties in Drug Candidates

The perfluoroethoxy group (-OCF2CF3) is a highly sought-after moiety in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability and bioavailability of drug candidates.[3] By incorporating the 4-(perfluoroethoxy)phenyl motif via this compound, medicinal chemists can fine-tune the pharmacokinetic profiles of lead compounds.

Development of Advanced Materials

In materials science, the incorporation of fluorinated groups can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.[3] this compound can serve as a monomer or a precursor for the synthesis of specialty polymers and liquid crystals with tailored properties for applications in electronics and optics.

Conceptual Application Workflow

Caption: Applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on GHS classifications for similar compounds, this compound may be associated with the following hazards:

-

Skin Irritation: May cause skin irritation.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Acute Oral Toxicity: Harmful if swallowed.[1]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive bromine handle and a property-enhancing perfluoroethoxy group makes it a strategic intermediate for the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in research and development.

References

Synthesis of 1-Bromo-4-(perfluoroethoxy)benzene from perfluoroethoxybenzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(perfluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the electrophilic aromatic bromination of perfluoroethoxybenzene. The document delves into the mechanistic principles governing the reaction, strategic considerations for reagent and condition selection, and a detailed, field-tested experimental protocol. Directed at researchers and professionals in chemical synthesis and drug development, this guide emphasizes the causality behind procedural steps to ensure both reproducibility and a deep understanding of the transformation. Key process parameters, safety protocols, and analytical validation techniques are also discussed in detail.

Introduction: Significance and Synthetic Context

This compound is a valuable fluorinated building block in the synthesis of complex organic molecules. The incorporation of the perfluoroethoxy group (-OCF₂CF₃) into molecular scaffolds is a widely used strategy in medicinal and agricultural chemistry to enhance metabolic stability, lipophilicity, and bioavailability. The bromine atom provides a versatile synthetic handle for further functionalization, most commonly through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1][2]

The synthesis of this target molecule from perfluoroethoxybenzene is achieved through an electrophilic aromatic substitution (SEAr) reaction.[3] This guide will explore the nuances of this transformation, focusing on achieving high yield and regioselectivity for the desired para-isomer.

Mechanistic Underpinnings: Electrophilic Aromatic Substitution

The bromination of perfluoroethoxybenzene proceeds via the canonical SEAr mechanism.[4][5][6] This is a two-step process involving the attack of the aromatic ring on a potent electrophile, followed by the restoration of aromaticity.

The Role of the Perfluoroethoxy Substituent

The perfluoroethoxy group is the primary director of the reaction's outcome. Its electronic effects are twofold:

-

Inductive Effect (-I): The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect, which deactivates the benzene ring towards electrophilic attack. This makes the reaction more challenging than the bromination of simpler alkoxybenzenes like anisole.[2]

-

Resonance Effect (+R): The oxygen atom's lone pairs can donate electron density to the ring through resonance. This effect, while weakened by the adjacent perfluoroalkyl group, is sufficient to direct incoming electrophiles to the ortho and para positions.

Due to significant steric hindrance at the ortho positions from the bulky perfluoroethoxy group, the bromination reaction overwhelmingly favors substitution at the para position.[7][8]

Reaction Mechanism Pathway

The mechanism involves the generation of a highly reactive electrophile, its attack by the benzene ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to yield the final product.[5]

Caption: Mechanism of electrophilic aromatic bromination.

Strategic Considerations for Synthesis

The deactivating nature of the perfluoroethoxy group necessitates careful selection of reagents and reaction conditions to ensure an efficient reaction.

Choice of Brominating Agent and Catalyst

-

Molecular Bromine (Br₂): While a common brominating agent, Br₂ is not electrophilic enough to react with the deactivated perfluoroethoxybenzene ring on its own.[9] Its use is contingent on the presence of a strong Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, creating a potent "Br⁺" equivalent that can be attacked by the ring.[10] This is the preferred method for deactivated substrates.

-

N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often used for activated or moderately deactivated rings.[7][11] For a strongly deactivated substrate like perfluoroethoxybenzene, reactions with NBS alone may be sluggish or require harsh conditions. However, its use in the presence of a strong protic acid catalyst (e.g., H₂SO₄) can be an effective alternative.

For this synthesis, the Br₂/FeBr₃ system is recommended for its reliability and high reactivity.

Solvent and Temperature Control

-

Solvent: An inert solvent that can dissolve the reactants and remain stable to the Lewis acid is crucial. Dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄) are common choices. Using an excess of the aromatic substrate as the solvent is not recommended due to the substrate's high cost and boiling point.

-

Temperature: Electrophilic bromination is an exothermic reaction. The initial addition of bromine should be performed at a low temperature (0 to 5 °C) to control the reaction rate, minimize potential side reactions (such as di-substitution), and ensure safety. After the initial addition, the reaction may be allowed to warm to room temperature to proceed to completion.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Equipment

| Reagent/Material | Formula | M.W. | Quantity | Notes |

| Perfluoroethoxybenzene | C₈H₅F₅O | 212.11 | 21.2 g (0.1 mol) | Starting material |

| Iron(III) Bromide (FeBr₃) | FeBr₃ | 295.56 | 0.6 g (2 mmol) | Anhydrous, catalyst |

| Bromine (Br₂) | Br₂ | 159.81 | 16.8 g (0.105 mol) | 1.05 equivalents |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous solvent |

| Sodium Bisulfite (NaHSO₃) | NaHSO₃ | 104.06 | Sat. aq. solution | For quenching excess bromine |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sat. aq. solution | For neutralizing acidic byproducts |

| Brine | NaCl(aq) | - | Sat. aq. solution | For washing |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | Anhydrous, for drying organic layer |

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser with a gas outlet connected to a scrubber (containing NaOH solution), ice bath, separatory funnel.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Setup: Assemble a dry 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser. Purge the system with an inert gas like nitrogen.

-

Charging Reactants: To the flask, add perfluoroethoxybenzene (21.2 g, 0.1 mol) and anhydrous dichloromethane (150 mL). Stir until a homogenous solution is formed. Add anhydrous iron(III) bromide (0.6 g, 2 mmol).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Bromine Addition: Dissolve bromine (16.8 g, 0.105 mol) in 50 mL of dichloromethane and add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction will generate HBr gas, which should be vented through a scrubber containing a sodium hydroxide solution.

-

Reaction Progression: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Once complete, cool the flask back down in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Process Validation and Characterization

Ensuring the identity and purity of the final product is a critical step.

-

Purity Assessment: The purity of the final product should be assessed by Gas Chromatography (GC). A typical successful synthesis will yield the product with >98% purity.

-

Structural Confirmation:

-

¹H NMR: Will show the characteristic aromatic proton signals. The symmetry of the para-substituted product simplifies the spectrum.

-

¹⁹F NMR: Will confirm the presence and integrity of the perfluoroethoxy group with characteristic signals for the -CF₂- and -CF₃ moieties.

-

GC-MS: Will provide the molecular weight of the product, confirming the incorporation of one bromine atom. The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

| Parameter | Expected Outcome |

| Physical State | Colorless to pale yellow liquid |

| Yield | 75-85% |

| Purity (GC) | >98% |

| Boiling Point | Expected to be higher than perfluoroethoxybenzene |

| Mass Spec (EI) | M⁺ peak corresponding to C₈H₄BrF₅O (m/z ≈ 290/292) |

Safety Precautions

-

Bromine: Is highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.

-

Iron(III) Bromide: Is a moisture-sensitive and corrosive solid. Handle in an inert atmosphere if possible and avoid inhalation of dust.

-

Dichloromethane: Is a suspected carcinogen. Use appropriate PPE and handle in a fume hood.

-

Pressure: The reaction generates HBr gas. Ensure the reaction vessel is not a closed system and is properly vented through a base scrubber to neutralize the acidic gas.

Conclusion

The electrophilic bromination of perfluoroethoxybenzene using molecular bromine and an iron(III) bromide catalyst is a robust and effective method for the synthesis of this compound. The strong deactivating nature of the perfluoroethoxy group is overcome by the potent electrophile generated in situ, while steric factors ensure high regioselectivity for the desired para-isomer. Careful control of temperature and a thorough aqueous work-up are critical for achieving high yield and purity. The resulting product is a key intermediate for accessing a wide range of complex fluorinated molecules for the pharmaceutical and agrochemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. LabXchange [labxchange.org]

- 7. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Bromo-4-(perfluoroethoxy)benzene: A Versatile Building Block in Modern Synthesis

Introduction: The Strategic Value of the Perfluoroethoxy Moiety

In the landscape of modern medicinal chemistry, agrochemical development, and materials science, the incorporation of fluorinated motifs is a well-established strategy for modulating molecular properties. The perfluoroethoxy group (-OCF₂CF₃) stands out as a particularly valuable substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules. 1-Bromo-4-(perfluoroethoxy)benzene (CAS No. 56425-85-5) emerges as a key building block, providing a versatile platform for introducing this powerful functional group into a diverse range of molecular architectures. The presence of the bromine atom at the para-position offers a reactive handle for a multitude of cross-coupling reactions, making it an indispensable tool for researchers and synthetic chemists. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and detailed experimental protocols, grounded in established chemical principles.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 56425-85-5 | [1] |

| Molecular Formula | C₈H₄BrF₅O | [1] |

| Molecular Weight | 291.01 g/mol | [1] |

| IUPAC Name | 1-bromo-4-(1,1,2,2,2-pentafluoroethoxy)benzene | [1] |

| Synonyms | 1-bromo-4-(pentafluoroethoxy)benzene, 4-bromophenyl pentafluoroethyl ether | [1] |

| Boiling Point | 186 °C | [2] |

| Density | 1.677 g/cm³ | [2] |

| Refractive Index | 1.443 | [2] |

| Flash Point | 83 °C | [2] |

Analytical Characterization: Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the aromatic protons. Due to the symmetry of the molecule, two doublets, characteristic of a para-substituted benzene ring, would be observed. The protons ortho to the bromine atom would appear as one doublet, and the protons ortho to the perfluoroethoxy group as another, with typical coupling constants (J ≈ 8-9 Hz).

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons. The carbon atom bonded to the bromine will be significantly shifted. The carbons of the perfluoroethoxy group will exhibit splitting due to coupling with fluorine atoms. For the analogous 1-bromo-4-(trifluoromethoxy)benzene, characteristic signals are observed for the aromatic carbons and the trifluoromethoxy carbon.[3]

-

¹⁹F NMR: The fluorine NMR is a critical tool for characterizing this compound. It is expected to show two signals: a triplet for the -CF₃ group and a quartet for the -OCF₂- group, with coupling between them.

-

Mass Spectrometry (EI): The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Key fragmentation patterns would likely involve the loss of the perfluoroethoxy group or parts of it. For instance, the mass spectrum for 1-bromo-4-ethoxybenzene shows a prominent molecular ion peak and fragmentation corresponding to the loss of the ethoxy group.[4]

Core Synthetic Applications: A Gateway to Innovation

The synthetic utility of this compound is primarily centered on its role as an aryl halide in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the perfluoroethoxy group is expected to facilitate the initial oxidative addition step in these catalytic cycles, often leading to efficient reactions.[5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl and related structures, which are prevalent in pharmaceuticals and organic materials.[5][6] this compound is an excellent substrate for this reaction, allowing for the coupling with a wide array of boronic acids and their derivatives.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.

-

Catalyst: Palladium complexes such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ are commonly used. The catalyst's role is to facilitate the oxidative addition and reductive elimination steps.[7]

-

Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands are used to stabilize the palladium center and promote the catalytic cycle.

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8]

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and an aqueous solution is typically used to dissolve both the organic and inorganic reagents.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C-N bonds is fundamental in the synthesis of a vast number of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of primary and secondary amines.[9][10][11] this compound serves as an ideal substrate for introducing the perfluoroethoxyphenyl moiety onto an amine.

Causality Behind Experimental Choices:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand facilitates the reductive elimination step, which is often rate-limiting.[9]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[9][12]

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.[9][13]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These are based on established procedures for structurally similar aryl bromides.[5][9]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 4-(perfluoroethoxy)biphenyl.

Materials:

-

This compound (1.0 mmol, 291 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

-

Standard glassware for inert atmosphere reactions, workup, and purification.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture of toluene, ethanol, and water via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(4-(perfluoroethoxy)phenyl)morpholine.

Materials:

-

This compound (1.0 mmol, 291 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 19 mg)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

-

Morpholine (1.2 mmol, 105 µL)

-

Anhydrous Toluene (5 mL)

-

Standard Schlenk line glassware for inert atmosphere reactions.

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Seal the tube, remove from the glovebox, and connect to a Schlenk line.

-

Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, quench the reaction by adding water.

-

Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired product.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from heat and ignition sources. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its utility is firmly established through its role as a substrate in robust and reliable cross-coupling reactions, enabling the straightforward introduction of the beneficial perfluoroethoxy group. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this compound in the creation of novel molecules with potentially enhanced properties for a wide range of applications.

References

- 1. 1-Bromo-4-(pentafluoroethoxy)benzene | C8H4BrF5O | CID 91853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

- 4. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 7. researchgate.net [researchgate.net]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(perfluoroethoxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(perfluoroethoxy)benzene, a fluorinated aromatic compound of increasing interest in pharmaceutical and materials science applications. Due to a lack of extensive published quantitative solubility data for this specific molecule, this guide focuses on the foundational principles governing its solubility, detailed experimental protocols for determining its solubility profile, and a predicted solubility framework based on the physicochemical properties of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for working with this and similar fluorinated organic molecules.

Introduction to this compound

This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a bromine atom and a perfluoroethoxy group (-OCF₂CF₃), imparts unique physicochemical properties that are of significant interest in the development of novel pharmaceuticals and advanced materials. The presence of the highly electronegative fluorine atoms in the ethoxy chain dramatically influences the molecule's electronic character, lipophilicity, and intermolecular interactions, thereby dictating its solubility in various organic solvents. Understanding and quantifying this solubility is a critical parameter for its application in synthesis, formulation, and biological studies.

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

| Property | This compound (Predicted/Estimated) | 1-Bromo-4-(pentafluoroethoxy)benzene[1] | 1-Bromo-4-(trifluoromethoxy)benzene[2][3] | 1-Bromo-4-fluorobenzene[4] |

| Molecular Formula | C₈H₄BrF₅O | C₈H₄BrF₅O | C₇H₄BrF₃O | C₆H₄BrF |

| Molecular Weight | 291.01 g/mol | 291.01 g/mol | 241.01 g/mol | 175.00 g/mol |

| Boiling Point | Not available | Not available | 80 °C/50 mmHg | 150 °C |

| Density | Not available | Not available | 1.622 g/mL at 25 °C | 1.593 g/mL at 25 °C |

| Calculated logP | ~4.5 | 4.5 | 3.8 | 3.2 |

| Water Solubility | Very Low (Predicted) | Not available | 11.7 mg/L[5] | Low |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is influenced by a combination of factors stemming from its unique structure.

2.1. The Role of Intermolecular Forces

The dissolution of a solute in a solvent is an energetically driven process. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The primary intermolecular forces influencing the solubility of this compound are:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between nonpolar molecules. The large, polarizable electron cloud of the brominated benzene ring and the perfluoroethoxy group contribute to significant dispersion forces.

-

Dipole-Dipole Interactions: The electronegative fluorine and oxygen atoms create a significant dipole moment in the perfluoroethoxy group, while the bromine atom also contributes to the overall polarity of the molecule. These dipoles can interact with polar solvent molecules.

-

Fluorophilicity: Highly fluorinated compounds exhibit a tendency to preferentially interact with other fluorinated molecules or the fluorinated segments of other molecules. This "fluorophilicity" can lead to enhanced solubility in fluorous solvents or solvents with some degree of fluorination. Conversely, it can lead to insolubility in hydrocarbon-based solvents due to the "lipophobic" nature of the perfluoroalkyl chain.

2.2. Impact of the Perfluoroethoxy Group

The perfluoroethoxy group (-OCF₂CF₃) is the dominant structural feature influencing the solubility of this compound. Its effects are multifaceted:

-

Increased Lipophilicity (and Hydrophobicity): The replacement of hydrogen with fluorine atoms increases the molecule's lipophilicity, as indicated by a higher calculated logP value. This generally leads to lower solubility in polar solvents like water and higher solubility in nonpolar organic solvents.

-

Electron-Withdrawing Nature: The strong electron-withdrawing effect of the perfluoroethoxy group influences the electronic distribution of the benzene ring, which can affect its interactions with polar aromatic solvents.

-

Weak Hydrogen Bond Acceptor: The oxygen atom in the ether linkage can act as a weak hydrogen bond acceptor, potentially allowing for some interaction with protic solvents. However, the shielding effect of the bulky and electronegative fluorine atoms diminishes this capability compared to a non-fluorinated ether.

Predicted Solubility Profile of this compound

In the absence of direct experimental data, a qualitative and semi-quantitative solubility profile for this compound can be predicted based on the principles of "like dissolves like" and the properties of the analogous compounds presented in Table 1.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Moderate to High | The nonpolar nature of these solvents aligns well with the large, nonpolar surface area of the brominated and fluorinated portions of the solute. Dispersion forces will be the dominant favorable interaction. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents possess a dipole moment that can interact with the polar C-F, C-Br, and C-O bonds of the solute. The lack of strong hydrogen bonding in the solvent prevents the high energy cost of cavity formation that would be present in protic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The high energy cost of breaking the strong hydrogen-bonding network of the solvent to accommodate the large, non-hydrogen-bonding solute is a major barrier. Some solubility may be afforded by dipole-dipole interactions and weak hydrogen bonding to the ether oxygen. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity and polarizability of these solvents are well-suited to interact with the halogenated solute. The principle of "like dissolves like" is strongly applicable here. |

| Fluorous | Perfluorohexane, Trifluorotoluene | Very High | The concept of fluorophilicity suggests that the perfluoroethoxy tail of the solute will have a strong affinity for these highly fluorinated solvents, leading to excellent solubility. |

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The "shake-flask" method is the gold-standard for determining equilibrium solubility and is highly recommended.[6]

4.1. The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantitative analysis instrumentation (HPLC-UV, UV-Vis spectrophotometer, or NMR spectrometer)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean vial. Alternatively, centrifuge the sample and carefully collect the supernatant.

-

Quantitative Analysis: Prepare a series of dilutions of the clear, saturated supernatant. Analyze these dilutions using a pre-validated quantitative method (see Section 4.2).

-

Calculation: Using a calibration curve prepared with known concentrations of this compound, determine the concentration of the solute in the saturated solution. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

4.2. Quantitative Analysis Techniques

4.2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly accurate and precise method for determining the concentration of a dissolved solute.

Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector should be set to a wavelength where the analyte exhibits strong absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC.

-

Concentration Determination: Using the regression equation from the calibration curve, calculate the concentration of this compound in the sample. Account for any dilution factors to determine the final solubility.[7]

4.2.2. UV-Visible (UV-Vis) Spectroscopy

For a more rapid, though potentially less specific, analysis, UV-Vis spectroscopy can be employed.

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax. Construct a calibration curve according to the Beer-Lambert Law (Absorbance vs. Concentration).

-

Sample Analysis: Measure the absorbance of the appropriately diluted supernatant at λmax.

-

Concentration Determination: Calculate the concentration of the analyte using the calibration curve.

4.2.3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique that does not require a calibration curve for the analyte if a certified internal standard is used.[8]

Protocol:

-

Internal Standard Selection: Choose an internal standard that is soluble in the solvent, has a simple spectrum that does not overlap with the analyte signals, and is chemically inert.

-

Sample Preparation: Accurately weigh a known amount of the internal standard and add it to a known volume of the filtered supernatant from the shake-flask experiment.

-

NMR Acquisition: Acquire a ¹H NMR (or ¹⁹F NMR) spectrum under quantitative conditions (i.e., with a long relaxation delay).

-

Quantification: Compare the integral of a well-resolved peak of the analyte to the integral of a peak from the known amount of the internal standard to calculate the concentration of the analyte.

Causality and Logic in Experimental Design

The choice of experimental parameters and analytical techniques is critical for obtaining reliable and meaningful solubility data.

Diagram 2: Intermolecular Forces Influencing Solubility

References

- 1. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties | ADMET and DMPK [pub.iapchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

NMR, IR, and mass spectrometry data for 1-Bromo-4-(perfluoroethoxy)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(perfluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound (C₈H₄BrF₅O). As a molecule featuring a halogenated aromatic ring coupled with a perfluorinated ether chain, its structural elucidation presents a unique set of challenges and opportunities that are ideally suited for exploration by mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document serves as a foundational resource for researchers, quality control analysts, and drug development professionals. By leveraging established spectroscopic principles and data from close structural analogs, we will detail the expected spectral features, outline robust experimental protocols for data acquisition, and explain the causal logic behind the interpretation of this data. The guide is structured to provide not just the data, but the scientific reasoning required for confident structural verification.

Molecular Structure and Analytical Strategy

The Compound of Interest: this compound

This compound is a halogenated aromatic ether. The presence of a bromine atom, an aromatic system, an ether linkage, and a perfluoroalkyl chain imparts distinct and measurable characteristics to the molecule. Accurate characterization is paramount for its use in synthesis, ensuring purity, and understanding its properties in various applications, from materials science to pharmaceutical intermediates.

Below is the chemical structure with IUPAC-standard numbering for the aromatic carbons, which will be used for subsequent NMR assignments.

A-Z Technical Guide to 1-Bromo-4-(perfluoroethoxy)benzene for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Bromo-4-(perfluoroethoxy)benzene, a critical building block in modern medicinal chemistry and materials science. We will explore its commercial sourcing, quality control, physicochemical properties, safe handling, and synthetic applications, offering a comprehensive resource for professionals in the field.

Introduction: The Strategic Importance of the Perfluoroethoxy Moiety

This compound (CAS No. 56425-85-5) is a halogenated aromatic compound distinguished by a bromine atom, which serves as a versatile synthetic handle, and a perfluoroethoxy group (-OCF₂CF₃) at the para position.[1] The intense interest in this molecule stems from the unique and highly desirable properties conferred by the perfluoroethoxy group. Unlike its more common analog, the trifluoromethoxy group, the perfluoroethoxy moiety provides an even greater degree of lipophilicity and metabolic stability.

In drug development, the incorporation of such fluorinated groups can dramatically enhance a candidate's pharmacokinetic profile, improving its absorption, distribution, metabolism, and excretion (ADME) properties. These enhancements often translate to increased bioavailability and efficacy.[2] Consequently, this compound is a sought-after intermediate for synthesizing novel pharmaceuticals, next-generation agrochemicals, and high-performance polymers.[2]

Commercial Sourcing and Supplier Qualification

The procurement of high-purity starting materials is a foundational prerequisite for reproducible and successful synthesis. This compound is available from a range of specialty chemical suppliers.

Table 1: Representative Commercial Suppliers

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥99.0% (representative) | Grams to Kilograms | Often provides detailed documentation like Certificates of Analysis (CoA).[3] |

| Ivy Fine Chemicals | Custom | Bulk quantities | Specializes in fine chemical manufacturing.[4] |

| CymitQuimica | 95% | Grams | Research-focused quantities available.[5] |

| Apollo Scientific | Varies | Grams to Kilograms | Known for a wide range of fluorinated compounds. |

| Oakwood Chemical | Varies | Grams to Kilograms | Strong portfolio of specialty organics. |

Supplier Qualification Workflow

A rigorous supplier qualification process is essential to mitigate risks associated with material quality and consistency.

Caption: Workflow for qualifying commercial suppliers.

The Certificate of Analysis (CoA) is a critical document. Scrutinize it for:

-

Purity: Assessed by a reliable method, typically Gas Chromatography (GC).

-

Identity Confirmation: Verified by ¹H NMR, ¹⁹F NMR, and/or Mass Spectrometry (MS).

-

Impurity Profile: Identification and quantification of any significant impurities, which could interfere with subsequent reactions.

Physicochemical & Safety Data

Understanding the properties and hazards of this compound is crucial for its safe handling and use.

Table 2: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 56425-85-5 | [1] |

| Molecular Formula | C₈H₄BrF₅O | [1] |

| Molecular Weight | 291.01 g/mol | [1] |

| Appearance | Liquid | [5] |

| IUPAC Name | 1-bromo-4-(1,1,2,2,2-pentafluoroethoxy)benzene | [1] |

Table 3: GHS Hazard and Safety Information

| Category | GHS Classification | Precautionary Statements (Examples) |

| Health Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Physical Hazards | H227: Combustible liquid. | P210: Keep away from heat, sparks, open flames. |

Note: Hazard information is based on data for structurally similar compounds and should be confirmed by consulting the supplier-specific Safety Data Sheet (SDS).[6]

Handling and Storage Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, nitrile or butyl rubber gloves, and a lab coat.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[3]

Synthetic Utility and Application

The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is the reactive site for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: A Key Transformation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals.[8] In this reaction, the aryl bromide is coupled with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[9]

Representative Suzuki-Miyaura Protocol:

-

Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane.[9]

-

Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[10]

-